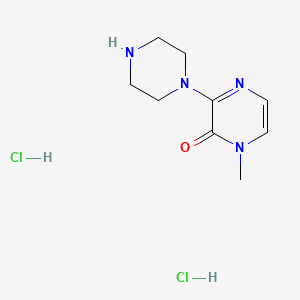![molecular formula C14H20Cl2N2O2 B13490050 Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine under specific conditions to form the spirocyclic core. The carboxylate group is then introduced through esterification reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
科学的研究の応用
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]
- 1,2-Dihydro-1’-methylspiro[indole-3,4’-piperidine]
Uniqueness
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride stands out due to its unique spirocyclic structure and the presence of the carboxylate group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of structural features makes it a valuable subject of study in various scientific fields.
特性
分子式 |
C14H20Cl2N2O2 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
methyl spiro[1,2-dihydroindole-3,4'-piperidine]-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c1-18-13(17)10-2-3-11-12(8-10)16-9-14(11)4-6-15-7-5-14;;/h2-3,8,15-16H,4-7,9H2,1H3;2*1H |
InChIキー |
CAGIZTNOVLHEMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CCNCC3)CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


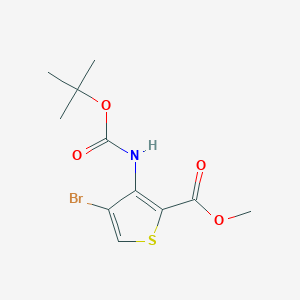
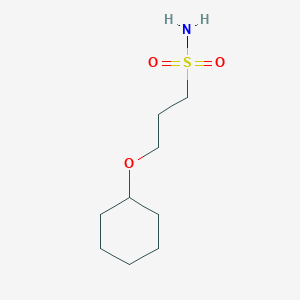

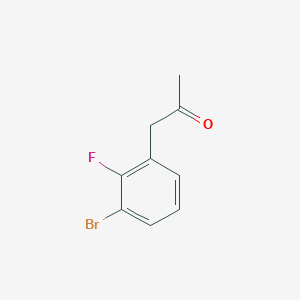
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
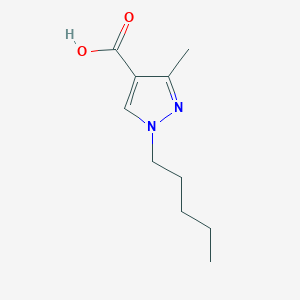
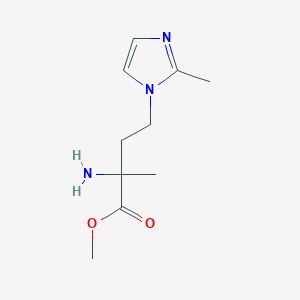

![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
